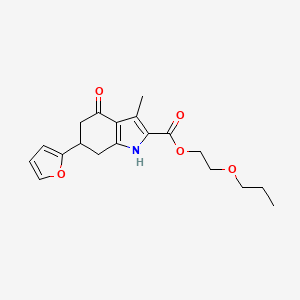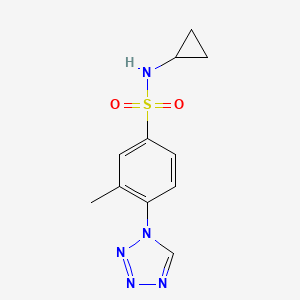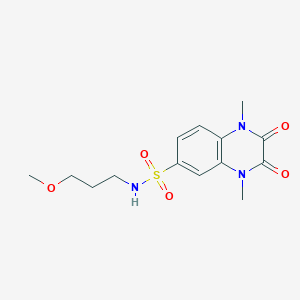![molecular formula C15H22FNO2 B11076692 4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11076692.png)
4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol is a complex organic compound with the molecular formula C15H22FNO2. It features a tetrahydropyran ring substituted with a fluorobenzylamino group and a hydroxyl group.
Preparation Methods
The synthesis of 4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzylamino Group: This step involves the nucleophilic substitution of a suitable benzylamine derivative with a fluorine atom at the ortho position.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorobenzylamino group.
Substitution: The fluorine atom in the benzylamino group can be substituted with other nucleophiles, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The fluorobenzylamino group is believed to interact with certain receptors or enzymes, modulating their activity. The hydroxyl group may also play a role in its binding affinity and specificity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems .
Comparison with Similar Compounds
Similar compounds to 4-{[(2-fluorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol include:
4-{[(2-chlorobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol: This compound has a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
4-{[(2-bromobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol:
4-{[(2-iodobenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol: Iodine substitution can lead to different reactivity patterns and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22FNO2 |
|---|---|
Molecular Weight |
267.34 g/mol |
IUPAC Name |
4-[[(2-fluorophenyl)methylamino]methyl]-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C15H22FNO2/c1-14(2)10-15(18,7-8-19-14)11-17-9-12-5-3-4-6-13(12)16/h3-6,17-18H,7-11H2,1-2H3 |
InChI Key |
KVGMRXKJODXEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CNCC2=CC=CC=C2F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11076611.png)
![N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11076613.png)

![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B11076627.png)

![N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B11076637.png)
![(3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11076643.png)


![1',2,2-trimethyl-6'-nitro-1',4'-dihydro-2'H-spiro[1,3-dioxane-5,3'-quinoline]-4,6-dione](/img/structure/B11076663.png)
![6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11076678.png)
![N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11076680.png)


